molecular formula C25H48N2O5 B1270828 Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt CAS No. 204199-26-8

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt

Cat. No. B1270828
M. Wt: 456.7 g/mol
InChI Key: YGVVBGRWCYJGSZ-FGSBAUFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is a useful research compound. Its molecular formula is C25H48N2O5 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : This compound is synthesized using tert-butyloxycarbonyl-L-leucine imidazolide, involving processes like condensation with magnesium enolates, catalytic hydrogenation, and reductive methods, leading to N-protected derivatives and free acid or hydrochloride forms of methyl esters. These methods are crucial in producing variations of the compound for different applications (Steulmann & Klostermeyer, 1975).

Bioactive Compound Synthesis

  • Pepstatin Analogs : It's used in synthesizing analogs of pepstatin, a carboxyl protease inhibitor. The compound, in its various forms, plays a significant role in the inhibition of enzymes like pepsin and renin, which are key in biological processes. The structural modifications of the compound significantly influence its binding and inhibitory activities (Rich, Sun, & Ulm, 1980).

Medicinal Chemistry

  • Renin Inhibitors : Its derivatives are incorporated into peptides as part of inhibitors targeting human renin, an enzyme critical in blood pressure regulation. The specific configuration and substitution in the compound's structure are essential for achieving potent inhibitory activity against human renin (Bühlmayer et al., 1988).

Structural and Conformational Studies

  • Conformational Analysis : Studies on the conformation of this compound and its derivatives provide insights into their structural dynamics. Such analyses, often done through NMR spectrometry and computational methods, help in understanding how its structure influences its function and interactions, particularly in medicinal applications (Rich, Terada, & Kawai, 2009).

Chemical Modifications and Syntheses

  • Phosphoamino Acid Derivatives : It is utilized in the preparation of Boc-phosphoamino acid derivatives. These derivatives are significant in the Boc-mode solid-phase synthesis of phosphopeptides, which are important in various biochemical and medicinal research areas (Wakamiya, Saruta, Yasuoka, & Kusumoto, 1995).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8?,9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVVBGRWCYJGSZ-FGSBAUFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373167
Record name Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt

CAS RN

204199-26-8
Record name Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.